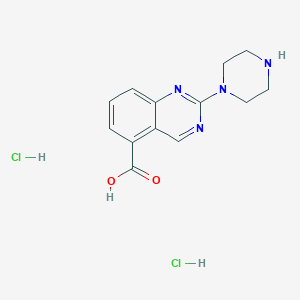

2-哌嗪-1-基喹唑啉-5-羧酸;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

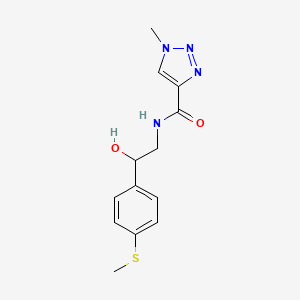

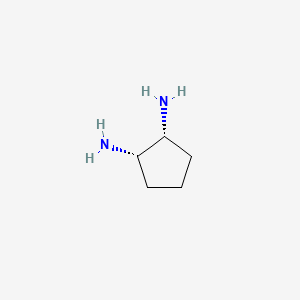

The compound 2-Piperazin-1-ylquinazoline-5-carboxylic acid;dihydrochloride is a derivative of quinazoline, which is a bicyclic aromatic compound that has been extensively studied for its potential in medicinal chemistry. The presence of the piperazine moiety suggests that this compound may exhibit interesting biological activities, particularly in the realm of antimicrobial properties.

Synthesis Analysis

The synthesis of related piperazinyl-quinazoline derivatives involves multiple steps, including cyclization, substitution, and amide or thioamide formation. In one study, the synthesis of piperazinyl-1,2-dihydroquinoline carboxylates was achieved by reacting ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylates with various piperazines . Another approach involved the cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by a series of reactions including treatment with isoamylnitrite, diiodomethane, and piperazine, culminating in the formation of 6-(2-fluoropyridin-3-yl)-2-(piperazin-1-yl)quinazoline . These methods highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structures of the synthesized piperazinyl-quinazoline derivatives were confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectral analysis . These techniques provide detailed information about the molecular framework and the substitution patterns on the quinazoline core, which are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are characterized by their specificity and the need for precise conditions. For instance, the formation of the quinazoline ring system requires careful control of reaction parameters to ensure the correct cyclization and substitution patterns . The subsequent reactions with piperazine and other reagents demonstrate the versatility of the quinazoline core in undergoing chemical transformations to yield a variety of biologically active molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Piperazin-1-ylquinazoline-5-carboxylic acid;dihydrochloride are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting points, and stability, which are important for the compound's application in biological systems. The antimicrobial activity assays and molecular docking studies suggest that these compounds have the potential to interact with biological targets, such as the dehydrosqualene synthase of Staphylococcus aureus, indicating a good balance of hydrophilic and lipophilic properties .

Relevant Case Studies

The antimicrobial activities of the synthesized piperazinyl-quinazoline derivatives were evaluated in vitro against various bacterial and fungal strains. Compounds 9b and 10c from one study showed promising antimicrobial lead molecule characteristics based on their activity and molecular docking studies . Another study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria, including antibiotic-resistant E. coli strains, with some compounds exhibiting potential antimicrobial activity . These case studies demonstrate the therapeutic potential of piperazinyl-quinazoline derivatives in combating microbial infections.

科学研究应用

合成和化学应用

哌嗪取代喹诺酮的合成:该化合物已用于喹诺酮衍生物的合成,作为制备各种哌嗪衍生物的关键中间体。这些衍生物在新化学实体的开发中具有重要意义 (Fathalla & Pazdera,2017).

抗分枝杆菌化合物的创建:它用于合成抗分枝杆菌化合物,对结核分枝杆菌和其他菌株显示出显着的体外和体内活性,表明其在结核病治疗中的潜力 (Senthilkumar 等,2009).

CGRP受体抑制剂制备:该化合物在CGRP受体拮抗剂的对映选择性合成中至关重要,在制药行业很重要 (Cann 等,2012).

开发抗结核剂:其衍生物已被探索用于提高抗结核药物的生物利用度,增强其功效 (Tangallapally 等,2006).

药物研究

抗菌剂合成:该化合物已被用于制造各种喹诺酮抗菌剂,显示出显着的体外和体内抗菌特性 (Miyamoto 等,1990).

抗菌剂的对映异构体:对广谱抗菌剂盐酸替马沙星的对映异构体的合成研究涉及该化合物,表明其在开发各种药物中的作用 (Chu 等,1991).

光稳定性和光反应性研究

- 光化学研究:该化合物已对其在水溶液中的光化学反应进行了研究,有助于了解药物化合物在光照下的稳定性和反应性 (Mella 等,2001).

安全和危害

属性

IUPAC Name |

2-piperazin-1-ylquinazoline-5-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2.2ClH/c18-12(19)9-2-1-3-11-10(9)8-15-13(16-11)17-6-4-14-5-7-17;;/h1-3,8,14H,4-7H2,(H,18,19);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOXGYOICVXGJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC(=C3C=N2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperazin-1-ylquinazoline-5-carboxylic acid;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B3003276.png)

![2-(4-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B3003278.png)

![(Z)-methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003293.png)

![(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3003294.png)

![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)